(3aR,4S,9bS)-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
Description
(3aR,4S,9bS)-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopenta[c]quinoline core
Properties
Molecular Formula |
C19H17NO2 |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
(3aR,4S,9bS)-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid |
InChI |
InChI=1S/C19H17NO2/c21-19(22)13-9-10-17-16(11-13)14-7-4-8-15(14)18(20-17)12-5-2-1-3-6-12/h1-7,9-11,14-15,18,20H,8H2,(H,21,22)/t14-,15+,18+/m0/s1 |
InChI Key |
LKCVPAJAXLUURH-HDMKZQKVSA-N |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3)C(=O)O)C4=CC=CC=C4 |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4S,9bS)-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the use of copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones has been reported as a viable synthetic route .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(3aR,4S,9bS)-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions can vary widely but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
(3aR,4S,9bS)-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (3aR,4S,9bS)-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopenta[c]quinoline derivatives and related structures such as:
- 3-(2-Hydroxyphenyl)-5-phenyl-2-cyclohexen-1-one
- Warfarin-related compounds
Uniqueness
What sets (3aR,4S,9bS)-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
(3aR,4S,9bS)-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid is a compound that belongs to the class of quinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antibacterial and neuropharmacological research. The following sections provide a detailed overview of its biological activity based on diverse sources.
- Molecular Formula : C19H17NO2
- Molecular Weight : 291.35 g/mol
- CAS Number : Not specified in the results.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various quinoline derivatives, including related compounds. While specific data on (3aR,4S,9bS)-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid is limited, insights can be drawn from related compounds:
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 5a | Staphylococcus aureus | 64 μg/mL |
| Compound 5a | Escherichia coli | 128 μg/mL |
| Compound 5b | Methicillin-resistant Staphylococcus aureus (MRSA) | >256 μg/mL |
| Compound 5a | Bacillus subtilis | >256 μg/mL |
| Compound 5b | Pseudomonas aeruginosa | >256 μg/mL |
These results indicate that structural modifications in quinoline derivatives can enhance antibacterial activity against certain strains like S. aureus and E. coli while showing weaker effects against others such as P. aeruginosa and MRSA .
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay on RAW 264.7 mouse macrophage cell lines indicated that compounds similar to (3aR,4S,9bS)-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid exhibit low cytotoxicity:
| Compound | IC50 (μg/mL) |
|---|---|
| Compound 5a | 98.2 |
| Compound 5b | 56.8 |
These findings suggest a favorable safety profile for these compounds, indicating their potential for further development as antibacterial agents .
Neuropharmacological Activity
In neuropharmacological research, derivatives of this compound have shown promise as positive allosteric modulators (PAMs) of nicotinic acetylcholine receptors. Specifically, compounds related to (3aR,4S,9bS)-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline have been reported to enhance receptor activity significantly without requiring additional agonists:
- Mechanism : These compounds increase intracellular calcium levels in HEK293 cells and exhibit reduced inward rectification of ACh-induced currents.
This suggests that such compounds could play a role in therapeutic applications targeting cognitive functions or neurodegenerative diseases .
Case Studies and Research Findings
- Antibacterial Evaluation : A study synthesized various quinoline derivatives and evaluated their antibacterial activities against multiple bacterial strains. The results indicated that specific structural features significantly influence antimicrobial efficacy.
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of these compounds on mammalian cell lines. The low IC50 values indicate a potential for safe therapeutic use.
- Neuropharmacological Effects : Research into PAMs has highlighted the ability of certain derivatives to potentiate nicotinic receptor activity effectively. This opens avenues for developing treatments for conditions like Alzheimer's disease and schizophrenia.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
